Natural Verticilide: Insect vs. Mammalian RyR Selectivity Comparison
Natural verticilide exhibits >12-fold selectivity for insect RyR over mammalian RyR. In cockroach thoracic muscle preparations, verticilide inhibited ryanodine binding with an IC50 of 4.2 μM, whereas inhibition against mouse RyR was weak (IC50 = 53.9 μM) [1]. This stands in contrast to the plant alkaloid ryanodine itself, which potently inhibits both insect (IC50 = 0.03 μM) and mouse (IC50 = 0.07 μM) receptors [1].
| Evidence Dimension | Ryanodine binding inhibition (IC50) |
|---|---|
| Target Compound Data | 4.2 μM (cockroach); 53.9 μM (mouse) |
| Comparator Or Baseline | Ryanodine: 0.03 μM (cockroach), 0.07 μM (mouse); Bassianolide: >100 μM (cockroach); PF1022A: >100 μM (cockroach) |
| Quantified Difference | 12.8-fold selectivity for insect over mammalian RyR; ~140-fold less potent than ryanodine at insect RyR |
| Conditions | [3H]ryanodine binding assay using cockroach thoracic muscle and mouse whole-brain membrane preparations |
Why This Matters
For insecticide screening programs, natural verticilide offers a distinct selectivity window compared to broad-spectrum RyR modulators like ryanodine, enabling species-specific target engagement studies.
- [1] Shiomi, K., et al. (2010). Verticilide, a new ryanodine-binding inhibitor, produced by Verticillium sp. FKI-1033. The Journal of Antibiotics, 63(2), 77-82. View Source
